molecular formula C9H16OSi B3243510 [2-(Furan-2-yl)ethyl](trimethyl)silane CAS No. 1578-27-4

[2-(Furan-2-yl)ethyl](trimethyl)silane

Cat. No.: B3243510
CAS No.: 1578-27-4
M. Wt: 168.31 g/mol
InChI Key: STICFVZQBMLCJF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)ethylsilane: is a chemical compound that features a furan ring attached to an ethyl group, which is further bonded to a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)ethylsilane typically involves the reaction of furan-2-yl ethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods: Industrial production of 2-(Furan-2-yl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)ethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(Furan-2-yl)ethylsilane is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, 2-(Furan-2-yl)ethylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)ethylsilane involves its ability to participate in various chemical reactions due to the presence of the furan ring and the trimethylsilyl group. The furan ring can undergo electrophilic aromatic substitution, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Uniqueness: 2-(Furan-2-yl)ethylsilane is unique due to the presence of both the furan ring and the trimethylsilyl group, which allows for a wide range of chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-(furan-2-yl)ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STICFVZQBMLCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90778726
Record name [2-(Furan-2-yl)ethyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-27-4
Record name [2-(Furan-2-yl)ethyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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